Acetic acid, (2-benzothiazolylthio)-, sodium salt
Description
Acetic acid, (2-benzothiazolylthio)-, sodium salt is a chemical compound with the molecular formula C₉H₆NNaO₂S₂ and a molecular weight of 247.269 g/mol . It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a benzothiazole ring, which is a fused heterocyclic structure containing both sulfur and nitrogen atoms.
Properties
CAS No. |
112923-13-4 |
|---|---|
Molecular Formula |
C9H6NNaO2S2 |
Molecular Weight |
247.262 |
IUPAC Name |
sodium;2-(1,3-benzothiazol-2-ylsulfanyl)acetate |
InChI |
InChI=1S/C9H7NO2S2.Na/c11-8(12)5-13-9-10-6-3-1-2-4-7(6)14-9;/h1-4H,5H2,(H,11,12);/q;+1/p-1 |
InChI Key |
OHOGYZKRCZUTIL-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)[O-].[Na+] |
Synonyms |
(Benzothiazol-2-ylthio)acetic acid sodium salt |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetic acid, (2-benzothiazolylthio)-, sodium salt typically involves the reaction of 2-mercaptobenzothiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the thiol group of 2-mercaptobenzothiazole attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Acetic acid, (2-benzothiazolylthio)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Acetic acid, (2-benzothiazolylthio)-, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetic acid, (2-benzothiazolylthio)-, sodium salt involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to cell death in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of Acetic acid, (2-benzothiazolylthio)-, sodium salt.
Benzothiazole: The parent compound, which forms the core structure of this compound.
Benzothiazole-2-thiol: A related compound with similar chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
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